molecular formula C22H24N2O5 B2839530 3-(2,3-dihydro-1,4-benzodioxine-2-amido)cyclohexyl N-phenylcarbamate CAS No. 1351660-44-0

3-(2,3-dihydro-1,4-benzodioxine-2-amido)cyclohexyl N-phenylcarbamate

Cat. No.: B2839530
CAS No.: 1351660-44-0
M. Wt: 396.443
InChI Key: WXLLVNYBSGRUEV-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxine-2-amido)cyclohexyl N-phenylcarbamate is a complex organic compound with a molecular formula of C22H24N2O5 This compound is known for its unique structural features, which include a dihydrobenzo dioxine ring and a cyclohexyl phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxine-2-amido)cyclohexyl N-phenylcarbamate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid, which is then converted to its corresponding amide. This intermediate is further reacted with cyclohexyl phenylcarbamate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxine-2-amido)cyclohexyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxine-2-amido)cyclohexyl N-phenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxine-2-amido)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide
  • 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxine-2-amido)cyclohexyl N-phenylcarbamate apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-21(20-14-27-18-11-4-5-12-19(18)29-20)23-16-9-6-10-17(13-16)28-22(26)24-15-7-2-1-3-8-15/h1-5,7-8,11-12,16-17,20H,6,9-10,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLLVNYBSGRUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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